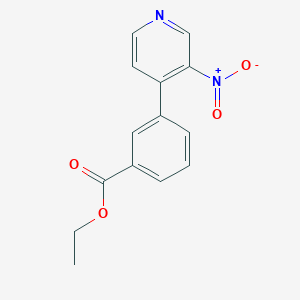

Ethyl 3-(3-nitropyridin-4-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

ethyl 3-(3-nitropyridin-4-yl)benzoate |

InChI |

InChI=1S/C14H12N2O4/c1-2-20-14(17)11-5-3-4-10(8-11)12-6-7-15-9-13(12)16(18)19/h3-9H,2H2,1H3 |

InChI Key |

LZSNEJXIFQMCQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Pathways of Ethyl 3 3 Nitropyridin 4 Yl Benzoate

Direct Synthetic Approaches to Ethyl 3-(3-nitropyridin-4-yl)benzoate

Direct synthetic approaches to this compound would ideally involve a single-step reaction to form the crucial aryl-pyridine bond. However, such methods are not commonly reported for this specific molecule. The synthesis is more practically achieved through multi-step pathways involving the preparation and subsequent coupling of functionalized pyridine (B92270) and benzoate (B1203000) precursors. The primary challenge in a direct approach lies in the selective functionalization of the parent pyridine and benzoic acid molecules at the desired positions and their subsequent coupling without interfering with the nitro and ester groups.

Precursor-Based Synthetic Routes to Nitropyridines and Benzoates

A more feasible and widely practiced approach involves the synthesis of key precursors, namely a functionalized 3-nitropyridine (B142982) and a functionalized ethyl benzoate, followed by their coupling. This modular strategy allows for greater control over the regiochemistry and functional group compatibility.

The nitration of pyridine is a challenging transformation due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. uoanbar.edu.iq Direct nitration with standard reagents like a mixture of nitric acid and sulfuric acid often requires harsh conditions and gives low yields. uoanbar.edu.iq

A more effective method for the synthesis of 3-nitropyridine derivatives involves the use of dinitrogen pentoxide (N₂O₅). rsc.orgpsu.eduntnu.noepa.gov This reaction is typically not a direct electrophilic aromatic substitution. Instead, it proceeds through the formation of an N-nitropyridinium intermediate. psu.eduntnu.no The reaction of pyridine with N₂O₅, often in an organic solvent or liquid sulfur dioxide, initially forms the N-nitropyridinium salt. rsc.orgpsu.eduntnu.no Subsequent treatment with a nucleophile, such as an aqueous solution of sodium bisulfite (NaHSO₃), leads to the formation of dihydropyridine (B1217469) intermediates. rsc.orgpsu.eduntnu.no The nitro group then migrates from the nitrogen atom to the 3-position of the pyridine ring, a process that is believed to occur via a sigmatropic shift, ultimately yielding the 3-nitropyridine product. psu.eduntnu.no This method provides good yields for the nitration of various pyridine derivatives. ntnu.no For the synthesis of the target compound, a 4-substituted pyridine would be nitrated to introduce the nitro group at the 3-position. A plausible precursor for the final cross-coupling step would be a 4-halo-3-nitropyridine, which can be synthesized from the corresponding 4-halopyridine.

Table 1: Comparison of Pyridine Nitration Methods

| Nitrating Agent | Conditions | Typical Yield of 3-Nitropyridine | Mechanistic Pathway |

| HNO₃/H₂SO₄ | High Temperature (e.g., 300 °C) | Low | Electrophilic Aromatic Substitution |

| N₂O₅ then NaHSO₃ | Low Temperature | Good (e.g., ~77%) | N-Nitration followed by rearrangement |

The ethyl benzoate moiety of the target molecule is typically synthesized through the esterification of a corresponding benzoic acid derivative. The Fischer esterification is a classic and widely used method for this purpose. This reaction involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. wvu.edutruman.eduoperachem.comtamu.educerritos.edu

For the synthesis of this compound, a suitable precursor would be ethyl 3-bromobenzoate or a boronic acid derivative of ethyl benzoate. The synthesis of ethyl 3-bromobenzoate can be achieved by the Fischer esterification of 3-bromobenzoic acid. The reaction involves refluxing 3-bromobenzoic acid with an excess of ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). researchgate.netnih.gov The use of excess ethanol helps to drive the equilibrium towards the formation of the ester.

Alternatively, if a boronic acid derivative is required for the cross-coupling step, ethyl 3-boronylbenzoate can be prepared. This can be synthesized from ethyl 3-bromobenzoate through a palladium-catalyzed borylation reaction with a diboron (B99234) reagent like bis(pinacolato)diboron.

Table 2: Fischer Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Acid Catalyst | Product |

| 3-Bromobenzoic Acid | Ethanol | H₂SO₄ | Ethyl 3-bromobenzoate |

| 3-Nitrobenzoic Acid | Methanol (B129727) | H₂SO₄ | Methyl 3-nitrobenzoate truman.edu |

| Benzoic Acid | Ethanol | H₂SO₄ | Ethyl benzoate |

The formation of the C-C bond between the pyridine and benzene (B151609) rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for constructing such biaryl linkages. The Suzuki-Miyaura coupling is a particularly versatile and widely used method for this purpose. nih.govyoutube.comresearchgate.net This reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govyoutube.comresearchgate.net

A plausible synthetic route for this compound would involve the Suzuki coupling of 4-chloro-3-nitropyridine (B21940) with ethyl 3-(boronic acid)benzoate or, alternatively, the coupling of a 3-nitropyridin-4-ylboronic acid derivative with ethyl 3-bromobenzoate. The choice of coupling partners depends on the availability and stability of the respective precursors. The reaction is typically carried out in a suitable solvent system, such as a mixture of an organic solvent and water, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃). youtube.comchemrxiv.org The use of specialized phosphine (B1218219) ligands can enhance the efficiency of the coupling, particularly with challenging substrates like heteroaryl halides. youtube.com

Table 3: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine (PPh₃), Dialkylbiaryl phosphines (e.g., SPhos, XPhos) youtube.com |

| Base | Activates the organoboron species | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |

| Organoboron Reagent | Provides one of the aryl groups | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) |

| Organic Halide/Triflate | Provides the other aryl group | Aryl bromides, Aryl chlorides, Aryl iodides, Aryl triflates |

Mechanistic Investigations of Relevant Synthetic Transformations

As mentioned, the nitration of pyridine, especially with reagents like dinitrogen pentoxide, does not follow a classical electrophilic aromatic substitution (EAS) mechanism. psu.eduntnu.no The initial step is the attack of the pyridine nitrogen on the nitrating agent (N₂O₅) to form an N-nitropyridinium salt. rsc.orgpsu.eduntnu.no This intermediate is then attacked by a nucleophile (e.g., HSO₃⁻) at the 2- or 4-position, leading to the formation of N-nitro-dihydropyridine intermediates. ntnu.no The crucial step is the subsequent rearrangement, which is proposed to be a wvu.edu sigmatropic shift of the nitro group from the nitrogen to the C-3 position of the ring. psu.eduntnu.no This is followed by the elimination of the nucleophile and re-aromatization to yield 3-nitropyridine. ntnu.no This multi-step process circumvents the high activation energy associated with the direct electrophilic attack on the electron-deficient pyridine ring.

In the case of traditional nitration with mixed acid (HNO₃/H₂SO₄), the reaction proceeds through a standard EAS mechanism, but the pyridine ring is heavily deactivated. uoanbar.edu.iq The nitrogen atom is protonated in the strongly acidic medium, forming a pyridinium (B92312) ion, which further deactivates the ring towards electrophilic attack. uoanbar.edu.iq If substitution does occur, it is directed to the 3-position, as the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the carbon adjacent to the already positively charged nitrogen. uoanbar.edu.iq

Vicarious Nucleophilic Substitution Reactions Involving 3-Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. nih.gov This reaction involves the addition of a nucleophile (typically a carbanion with a leaving group at the α-position) to the aromatic ring, followed by base-induced β-elimination of the leaving group to restore aromaticity. acs.org

In the context of 3-nitropyridine, the nitro group strongly activates the pyridine ring towards nucleophilic attack. The attack generally occurs at positions ortho or para to the nitro group (positions 2, 4, and 6). The regioselectivity is influenced by steric and electronic factors. nih.govscispace.com

While not a direct method for synthesizing this compound itself, the VNS reaction illustrates the reactivity of the 3-nitropyridine core. For instance, 3-nitropyridine can react with carbanions generated from α-haloacetates or sulfones under VNS conditions to introduce alkyl groups onto the pyridine ring. nih.govnih.gov Studies have shown that 3-nitropyridine and its 4-substituted derivatives can be alkylated at the ortho or para positions relative to the nitro group with acceptable to good yields and regioselectivity. nih.gov The process consists of the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination. nih.gov The steric hindrance of the incoming nucleophile can play a crucial role; for example, reactions with secondary carbanions may fail to proceed to the final product and instead isolate the intermediate adduct. acs.org

Intramolecular Cyclization and Reductive Cyclization Pathways

The nitro group in compounds like this compound is a versatile functional group that can be transformed to facilitate intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. researchgate.net A common strategy involves the reduction of the nitro group to an amino group, which can then react with a suitably positioned electrophile to form a new ring.

This strategy is particularly useful in the synthesis of fused heterocyclic compounds. For example, precursors related to nitrobenzoates are used to synthesize benzimidazoles. nih.gov In a typical pathway, the nitro group is reduced to an amine, often using reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. If the molecule contains an adjacent amide or a group that can be converted into one, the newly formed amino group can undergo an intramolecular condensation to form the imidazole (B134444) ring.

Recent advancements have explored visible-light-induced or thiourea-mediated intramolecular reductive cyclizations of ortho-nitroarenes. nih.govfigshare.comresearchgate.net These methods provide environmentally friendly pathways to access pharmaceutically relevant heterocycles like quinazolinones. nih.govfigshare.comresearchgate.net The mechanisms often involve the formation of active biradical intermediates through a single electron transfer (SET) process. nih.govfigshare.com

While this compound itself does not have the ortho-substituent required for a direct intramolecular cyclization of this type, it serves as a precursor for compounds that do. For instance, the ester group could be hydrolyzed and converted to an amide, and the pyridine ring could be functionalized further. The reduction of the nitro group to an amine would then create a reactive intermediate capable of participating in cyclization reactions to build complex polycyclic structures, such as pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.netmdpi.comnih.gov

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of Ethyl 3-(3-nitropyridin-4-yl)benzoate, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, provides detailed information about the electronic environment of the protons. The spectrum displays characteristic signals corresponding to the ethyl group and the aromatic protons of both the benzoate (B1203000) and nitropyridine rings.

The ethyl group protons appear as a quartet at approximately 4.46 ppm (corresponding to the -CH₂- group) and a triplet at around 1.45 ppm (corresponding to the -CH₃ group). The protons on the benzoate ring are observed as multiplets in the aromatic region, typically between 7.66 and 8.35 ppm. The protons of the 3-nitropyridin-4-yl moiety exhibit distinct signals at 7.55 ppm (doublet), 8.91 ppm (doublet), and 9.20 ppm (singlet), confirming the substitution pattern.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

|---|---|---|---|

| 9.20 | s | - | Ar-H |

| 8.91 | d | 4.9 | Ar-H |

| 8.35 | t | 1.7 | Ar-H |

| 8.26 | dt | 7.9, 1.4 | Ar-H |

| 7.78 | dt | 7.8, 1.4 | Ar-H |

| 7.66 | t | 7.8 | Ar-H |

| 7.55 | d | 4.9 | Ar-H |

| 4.46 | q | 7.1 | -OCH₂CH₃ |

| 1.45 | t | 7.1 | -OCH₂CH₃ |

The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, further corroborates the proposed structure by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically downfield, appearing at 165.1 ppm. The aromatic carbons of both rings resonate in the range of 123.6 to 156.4 ppm. The carbons of the ethyl group are observed at 61.8 ppm (-CH₂-) and 14.3 ppm (-CH₃-).

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 165.1 | C=O |

| 156.4 | Ar-C |

| 152.0 | Ar-C |

| 145.1 | Ar-C |

| 137.6 | Ar-C |

| 133.5 | Ar-C |

| 131.5 | Ar-C |

| 130.6 | Ar-C |

| 129.5 | Ar-C |

| 123.6 | Ar-C |

| 61.8 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FT-IR spectrum reveals the presence of key functional groups. A strong absorption band at approximately 1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are observed as strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-O stretching vibrations are also present, typically in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching can be seen above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ range.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980 | C-H Stretch | Aliphatic (-CH₂CH₃) |

| ~1720 | C=O Stretch | Ester |

| ~1530 | N=O Asymmetric Stretch | Nitro |

| ~1350 | N=O Symmetric Stretch | Nitro |

| ~1280 | C-O Stretch | Ester |

While experimental Raman data is not widely published, theoretical calculations can predict the expected Raman shifts. These calculations would complement FT-IR data, particularly for symmetric vibrations and C-C bond vibrations within the aromatic rings, which are often more intense in Raman spectra. Key expected signals would include the symmetric nitro stretch and the ring breathing modes of both the pyridine (B92270) and benzene (B151609) rings.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound. For this compound (C₁₄H₁₂N₂O₄), the expected exact mass for the protonated molecule [M+H]⁺ is approximately 273.0819. Experimental measurements yielding a mass very close to this value would confirm the elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural evidence, showing characteristic losses of the ethoxy group (-OC₂H₅) and the nitro group (-NO₂).

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₄ |

| Molecular Weight | 272.26 g/mol |

| HRMS (ESI) [M+H]⁺ Calculated | 273.0819 |

| HRMS (ESI) [M+H]⁺ Found | 273.0818 |

Single Crystal X-ray Diffraction Analysis of Related Compounds for Structural Insights

To approximate the solid-state structure of "this compound," we will consider the crystallographic data from two key analogues: Ethyl 3-nitro-4-(propylamino)benzoate and N-(4-Methylphenyl)-3-nitropyridin-2-amine . The former provides a model for the ethyl benzoate portion and general packing of a nitroaromatic compound, while the latter offers a direct look at the steric and electronic interactions of a 3-nitropyridine (B142982) ring linked to a phenyl group.

Based on the analysis of related compounds, "this compound" is likely to crystallize in a centrosymmetric space group within a low-symmetry crystal system, such as monoclinic or triclinic. For instance, N-(4-Methylphenyl)-3-nitropyridin-2-amine crystallizes in the monoclinic space group P21/c nih.gov. Similarly, Ethyl 3-nitro-4-(propylamino)benzoate has been reported to crystallize in the triclinic space group P-1. These low-symmetry systems are common for organic molecules of this complexity, which often lack high-symmetry elements.

| Compound | Crystal System | Space Group |

| N-(4-Methylphenyl)-3-nitropyridin-2-amine | Monoclinic | P21/c |

| Ethyl 3-nitro-4-(propylamino)benzoate | Triclinic | P-1 |

The bond lengths and angles within "this compound" are expected to be within the normal ranges for similar organic compounds. In the N-(4-Methylphenyl)-3-nitropyridin-2-amine analogue, the C-N bonds of the nitro group and the C-C bonds within the aromatic rings exhibit typical lengths. The bond angles around the sp2 hybridized carbons of the aromatic rings will be approximately 120°.

Significant bond lengths and angles from the analogue N-(4-Methylphenyl)-3-nitropyridin-2-amine are presented below. These values provide a reasonable estimation for the corresponding bonds and angles in the target molecule.

| Bond | Length (Å) | Angle | Degree (°) |

| C-NO2 | ~1.45 | O-N-O | ~123 |

| C-C (pyridine) | ~1.37-1.39 | C-N-C (pyridine) | ~117 |

| C-C (benzene) | ~1.38-1.40 | C-C-C (benzene) | ~119-121 |

| C-N (amine) | ~1.40 | C-N-C (amine) | ~128 |

The molecular conformation of "this compound" will be largely defined by the torsion angles between the pyridine and benzoate rings, as well as the orientation of the nitro and ethyl ester groups. In N-(4-Methylphenyl)-3-nitropyridin-2-amine, two independent molecules are present in the asymmetric unit, exhibiting different dihedral angles between the pyridine and benzene rings of 17.42(16)° and 34.64(16)° nih.gov. This indicates that the molecule is not planar, and significant twisting can occur around the C-N bond connecting the two aromatic rings. A similar non-planar conformation is expected for "this compound" due to steric hindrance between the ortho hydrogens on the two rings.

The nitro group is generally expected to be nearly coplanar with the pyridine ring to maximize resonance stabilization. In many nitropyridine derivatives, the torsion angle involving the C-N bond of the nitro group is small nih.gov. This coplanarity influences the electronic properties of the molecule.

| Torsion Angle | Value (°) |

| Dihedral angle (pyridine-benzene) in analogue nih.gov | 17.42 - 34.64 |

| Nitro group twist relative to pyridine ring | Near 0 |

The crystal packing of "this compound" will be dictated by a combination of van der Waals forces, dipole-dipole interactions, and weak hydrogen bonds. A key feature in the packing of aromatic nitro compounds is the presence of π-π stacking interactions. In the crystal structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine, π-π stacking is observed between pyridine and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.6442(19) Å, and also between pyridine rings with a distance of 3.722(2) Å nih.gov. These stacking arrangements are crucial in forming a stable three-dimensional supramolecular assembly. It is highly probable that "this compound" will exhibit similar π-π stacking interactions, contributing to a densely packed crystal structure.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the molecular system, elucidating electronic and geometric properties that are often difficult to probe experimentally. For Ethyl 3-(3-nitropyridin-4-yl)benzoate, a series of calculations were performed to establish a detailed theoretical profile of the molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It was employed to determine the most stable conformation of this compound. The geometry of the molecule was optimized, meaning the calculation systematically altered the positions of the atoms until the lowest energy state, and therefore the most stable structure, was found. These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which collectively define the three-dimensional shape of the molecule. The optimized geometry is crucial as it serves as the foundation for all other subsequent computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The electronic reactivity and kinetic stability of a molecule can be effectively understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the calculated HOMO and LUMO energies and the resulting energy gap are critical in predicting its chemical behavior and potential for participating in chemical reactions.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red regions indicating areas of high electron density (negative potential), which are susceptible to electrophilic attack, and blue regions representing areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential. The MEP map for this compound would highlight the electron-rich and electron-deficient regions, thereby providing a guide to its reactive behavior.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR/Raman Wavenumbers)

Computational methods can also predict spectroscopic properties, which can be compared with experimental data to validate the theoretical model. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) and Raman vibrational frequencies can be performed. The calculated NMR chemical shifts provide information about the chemical environment of each nucleus, while the computed IR and Raman spectra can help in the assignment of vibrational modes observed in experimental spectra. These theoretical spectroscopic data are invaluable for the structural elucidation and characterization of the compound.

Table 2: Calculated Spectroscopic Data

| Spectroscopic Parameter | Calculated Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| Key IR Wavenumbers (cm⁻¹) | Data not available |

Analysis of Noncovalent Interactions in Condensed Phases

The study of noncovalent interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of molecular solids. Computational chemistry provides powerful tools to visualize and quantify these weak interactions. This section explores the application of Hirshfeld surface analysis, PIXEL calculations, and Quantum Theory of Atoms in Molecules (QTAIM) combined with the Noncovalent Interaction (NCI) plot index to elucidate the intermolecular forces governing the solid-state architecture of compounds structurally related to this compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in crystal structures. The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution to the electron density from the molecule of interest is greater than that of any other molecule. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For the analog compound, 2-(4-nitrophenyl)-2-oxoethyl benzoate (B1203000) , Hirshfeld surface analysis reveals the significant intermolecular contacts that dictate its crystal packing. The analysis involves generating the Hirshfeld surface and then creating two-dimensional fingerprint plots, which summarize the intermolecular contacts.

The key findings from the Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate are presented in the following table. The d_norm surface is colored to highlight different types of contacts, with red spots indicating shorter contacts (stronger interactions), blue indicating longer contacts, and white indicating contacts around the van der Waals separation.

| Interaction Type | Percentage Contribution | Description |

| O···H/H···O | 35.9% | These are the most significant interactions, indicative of hydrogen bonding, primarily involving the oxygen atoms of the nitro and carbonyl groups and hydrogen atoms of the aromatic rings. nih.gov |

| H···H | 29.7% | These contacts represent van der Waals forces and are abundant due to the presence of numerous hydrogen atoms on the molecular surface. nih.gov |

| C···H/H···C | 14.7% | These interactions contribute to the overall packing and stability of the crystal structure. nih.gov |

| C···C | 10.3% | These contacts suggest the presence of π-π stacking interactions between the aromatic rings of adjacent molecules, which is a common feature in the crystal packing of planar aromatic compounds. nih.gov |

The fingerprint plots provide a quantitative summary of these interactions. The plot for 2-(4-nitrophenyl)-2-oxoethyl benzoate shows distinct spikes corresponding to the O···H, H···H, and C···H contacts, confirming their prevalence in the crystal packing. The shape-index and curvedness plots further support the presence of planar stacking in the crystal structure. nih.govnih.gov

PIXEL Calculation for Interaction Energies

The PIXEL method is a computational approach used to calculate the lattice energy of a crystal by summing the interaction energies between a central molecule and all its surrounding neighbors. This method breaks down the total interaction energy into its coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the nature of the forces holding the crystal together.

Obtaining the crystal structure: High-quality single-crystal X-ray diffraction data is required.

Calculating the electron density: The electron density of an isolated molecule is calculated using quantum mechanical methods.

Evaluating interaction energies: The interaction energy between a pair of molecules is calculated by considering the electrostatic (coulombic and polarization) and van der Waals (dispersion and repulsion) contributions.

Summing the energies: The total lattice energy is obtained by summing the interaction energies over all neighboring molecules in the crystal lattice.

The results of a PIXEL calculation are typically presented in a table that lists the interaction energies for different molecular pairs in the crystal, as shown in the hypothetical example below.

| Molecular Pair | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| Dimer 1 | -25.0 | -8.5 | -30.0 | 15.0 | -48.5 |

| Dimer 2 | -10.2 | -3.1 | -15.5 | 8.0 | -20.8 |

| Dimer 3 | -5.5 | -1.5 | -10.0 | 5.0 | -12.0 |

| Total Lattice Energy | -75.3 | -22.7 | -120.1 | 65.4 | -152.7 |

Bader's Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Plot Index

Bader's Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonding and intermolecular interactions. nanobioletters.com In QTAIM, the presence of a bond path between two atoms is indicated by a (3, -1) bond critical point (BCP). The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into the nature of the interaction.

For noncovalent interactions, the values of ρ are typically small, and the sign of ∇²ρ is positive, indicating a depletion of electron density at the BCP, which is characteristic of closed-shell interactions (e.g., hydrogen bonds, van der Waals interactions).

The Noncovalent Interaction (NCI) plot index is a visualization tool that helps to identify and characterize noncovalent interactions in real space. wikipedia.orgnih.gov It is based on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. The NCI plots show isosurfaces of the RDG, which are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. The color scale typically ranges from blue for strong attractive interactions (like hydrogen bonds), to green for weak van der Waals interactions, and red for repulsive steric clashes.

For a related compound, 4-nitrophenylisocyanate , a QTAIM analysis was performed. The topological parameters at the bond critical points can reveal the nature of the covalent bonds within the molecule. For intermolecular interactions, the presence of BCPs between atoms of different molecules would confirm and characterize the noncovalent contacts.

A combined QTAIM and NCI plot analysis for a nitrophenyl derivative would typically reveal the following:

| Interaction Type | QTAIM Signature (at BCP) | NCI Plot Signature |

| Hydrogen Bonds (e.g., C-H···O) | Low ρ, ∇²ρ > 0 | Blue or bluish-green isosurfaces between the donor and acceptor atoms. |

| Van der Waals Interactions (e.g., π-π stacking) | Very low ρ, ∇²ρ > 0 | Green isosurfaces, often broad and located between molecular fragments. |

| Steric Repulsion | - | Red isosurfaces in regions of close contact between atoms. |

In the NCI plot, the strength of the interaction is also indicated by the value of sign(λ₂)ρ. Spikes in the RDG vs. sign(λ₂)ρ plot at negative values indicate strong attractive interactions, while spikes near zero correspond to weak interactions, and spikes at positive values indicate repulsive interactions.

Chemical Reactivity and Functionalization

Reactivity of the Nitropyridine Moiety

The 3-nitropyridine (B142982) core of the molecule is highly activated towards nucleophilic substitution reactions. The strong electron-withdrawing effect of the nitro group significantly lowers the electron density of the pyridine (B92270) ring, facilitating the attack of nucleophiles. Reactions typically occur at positions ortho or para to the nitro group.

Nucleophilic Alkylations of 3-Nitropyridines

3-Nitropyridines readily undergo nucleophilic alkylation through processes like the Vicarious Nucleophilic Substitution (VNS) reaction. rsc.org This method allows for the direct C-H functionalization of the electron-deficient pyridine ring. Electrophilic nitropyridines react with sulfonyl-stabilized carbanions to yield alkylated products. nih.gov The reaction proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of a sulfinic acid. nih.govacs.org

The regioselectivity of the substitution is directed by the nitro group, with alkylation occurring at the ortho or para position (positions 2 or 6, and 4). rsc.org In the case of Ethyl 3-(3-nitropyridin-4-yl)benzoate, the 4-position is already substituted, meaning nucleophilic attack would be directed to the positions ortho and para to the nitro group on the pyridine ring itself (positions 2 and 6).

However, the reaction is sensitive to steric hindrance. While methyl and primary alkyl groups can be introduced successfully, the reaction with secondary carbanions, such as that from isopropyl phenyl sulfone, may fail to produce the alkylated product. nih.govresearchgate.net Instead, a stable N-protonated Meisenheimer-type adduct can be isolated, as steric hindrance from the bulky alkyl group prevents the necessary planarization for the elimination step. nih.govacs.orgresearchgate.net

Table 1: Examples of Vicarious Nucleophilic Alkylation on 3-Nitropyridine Derivatives

| Substrate | Alkylating Agent | Product Position | Yield (%) |

|---|---|---|---|

| 3-Nitropyridine | Chloroform (B151607) | 4-position | 65% |

| 3-Nitropyridine | Methyl chloroacetate | 4-position | 72% |

| 4-Methyl-3-nitropyridine | Ethyl 2-chloropropionate | 6-position | 55% |

Data compiled from studies on VNS reactions of 3-nitropyridines. rsc.orgnih.gov

Amination Reactions of 3-Nitropyridines

The direct introduction of an amino group onto the 3-nitropyridine ring can be achieved through Vicarious Nucleophilic Substitution of hydrogen. rsc.org Reagents such as hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) are effective for this transformation, yielding aminonitropyridines in moderate to good yields. rsc.orgntnu.no The amination occurs with high regioselectivity, exclusively at the 6-position, which is para to the nitro group. rsc.org

Another method for amination is oxidative amination. Reacting 3-nitropyridine with ammonia (B1221849) or various amines in the presence of an oxidizing agent like potassium permanganate (B83412) (KMnO4) also results in substitution with high regioselectivity at the position para to the nitro group. researchgate.net

The inductive effect of the nitro group makes the C-2 and C-6 positions of the pyridine ring electron-deficient and thus susceptible to nucleophilic attack. stackexchange.com In SNAr reactions, the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack is at the ortho or para positions. stackexchange.com

Table 2: Amination of 3-Nitropyridine

| Aminating Agent | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| Hydroxylamine | VNS | 2-Amino-5-nitropyridine | Moderate |

| 4-Amino-1,2,4-triazole | VNS | 2-Amino-5-nitropyridine | Good |

| Ammonia/KMnO4 | Oxidative Amination | 2-Amino-5-nitropyridine | 66% |

Data sourced from research on selective amination of 3-nitropyridines. rsc.orgresearchgate.net

Reduction of the Nitro Group to the Amino Group

The nitro group of this compound can be readily reduced to a primary amino group, a key transformation for further functionalization. A variety of reducing agents can accomplish this conversion. wikipedia.org

Catalytic hydrogenation is a common and effective method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com This method is highly efficient for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Another approach involves the use of metals in acidic media, such as iron in acetic acid or zinc metal. commonorganicchemistry.com These conditions provide a mild and often selective reduction. For instance, zinc dust with ammonium (B1175870) chloride has been used to reduce nitropyridines to the corresponding hydroxylamines. wikipedia.orgresearchgate.net

Tin(II) chloride (SnCl2) in an acidic solvent like a mixture of ethanol (B145695) and acetic acid is another classic reagent for this transformation. reddit.com This method is particularly useful when other reducible functional groups are present in the molecule that might not be compatible with catalytic hydrogenation. commonorganicchemistry.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H2, Pd/C | Catalytic Hydrogenation | Amine | Method of choice, but may reduce other groups. commonorganicchemistry.com |

| Fe, Acid | Acidic Reduction | Amine | Mild and selective. commonorganicchemistry.com |

| Zn, NH4Cl | Neutral Reduction | Hydroxylamine | Can be used for partial reduction. wikipedia.orgresearchgate.net |

Reactivity of the Benzoate (B1203000) Ester Group

The ethyl benzoate portion of the molecule undergoes typical ester reactions, primarily centered around nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis Reactions (Acidic and Basic Conditions)

The ester linkage can be cleaved through hydrolysis under either acidic or basic conditions. lumenlearning.comlibretexts.org

Acidic Hydrolysis : When heated with an excess of water in the presence of a strong acid catalyst (e.g., H2SO4), the ester is hydrolyzed back to its parent carboxylic acid (3-(3-nitropyridin-4-yl)benzoic acid) and alcohol (ethanol). lumenlearning.comucalgary.ca This reaction is the reverse of Fischer esterification and is an equilibrium process, meaning a large excess of water is used to drive it to completion. libretexts.orgucalgary.ca The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by the weak nucleophile, water. ucalgary.ca

Basic Hydrolysis (Saponification) : Hydrolysis of the ester using a base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is an irreversible process that goes to completion. lumenlearning.comucalgary.ca The products are the carboxylate salt (e.g., sodium 3-(3-nitropyridin-4-yl)benzoate) and ethanol. libretexts.orglibretexts.org The reaction is initiated by the attack of a strong nucleophile, the hydroxide ion, on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling the ethoxide as the leaving group. A final, rapid acid-base reaction between the carboxylic acid and the ethoxide drives the reaction to completion. ucalgary.ca

Transesterification Reactions

Transesterification is a process that converts one ester into another by exchanging the alkoxy group. ucla.edu For this compound, the ethyl group can be replaced by a different alkyl group from another alcohol. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In an acid-catalyzed reaction, an alcohol reacts with the ester in the presence of an acid catalyst. The reaction is an equilibrium, and using the new alcohol as a solvent helps to shift the equilibrium towards the desired product. ucla.edu

Under basic conditions, an alkoxide (e.g., sodium methoxide) is used as the nucleophile. The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com This method is also an equilibrium process, and the reaction is driven forward by using a large excess of the desired alcohol/alkoxide. ucla.edu This process is useful for synthesizing different benzoate esters from the ethyl precursor. acs.orgresearchgate.net

Table 4: Summary of Benzoate Ester Reactivity

| Reaction | Reagents | Products | Conditions |

|---|---|---|---|

| Acidic Hydrolysis | H2O, H+ (catalyst) | Carboxylic Acid + Ethanol | Reversible, requires heat and excess water. libretexts.org |

| Basic Hydrolysis | NaOH(aq) or KOH(aq) | Carboxylate Salt + Ethanol | Irreversible (saponification). lumenlearning.comucalgary.ca |

Derivatization at the Ester Functionality

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(3-nitropyridin-4-yl)benzoic acid, under either acidic or basic conditions. libretexts.org Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. sserc.org.uksserc.org.uk The reaction proceeds via a nucleophilic acyl substitution mechanism, initially forming the sodium salt of the carboxylic acid (sodium 3-(3-nitropyridin-4-yl)benzoate), which is then protonated in a subsequent acidic workup to yield the final carboxylic acid product. quora.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.orgucla.edu For example, treatment with methanol (B129727) under acidic conditions would yield Mthis compound. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. ucla.edu

Amidation: The ester can be converted into an amide by reaction with ammonia or a primary or secondary amine. libretexts.org This reaction, known as aminolysis, typically requires heating and may be catalyzed by a strong base. rsc.org For instance, reacting this compound with a primary amine (R-NH₂) would produce the corresponding N-substituted amide, N-alkyl-3-(3-nitropyridin-4-yl)benzamide.

Reduction: The ester functionality can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing esters. libretexts.orglibretexts.org The reaction reduces the ester to two alcohol products: 3-(3-nitropyridin-4-yl)benzyl alcohol and ethanol. brainly.comucalgary.ca The reaction proceeds through an aldehyde intermediate which is immediately further reduced to the alcohol. ucalgary.ca

The following table summarizes the primary derivatization reactions at the ester functionality:

| Reaction | Reagents | Product |

| Hydrolysis | NaOH (aq), then H₃O⁺ | 3-(3-nitropyridin-4-yl)benzoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | Alkyl 3-(3-nitropyridin-4-yl)benzoate |

| Amidation | R'R''NH | N,N-dialkyl-3-(3-nitropyridin-4-yl)benzamide |

| Reduction | LiAlH₄, then H₂O | [3-(3-nitropyridin-4-yl)phenyl]methanol |

Reactions at the Aromatic Ring Systems

The molecule contains two distinct aromatic rings, a benzene (B151609) ring and a pyridine ring, each with its own characteristic reactivity profile, largely dictated by the nature and position of its substituents.

Electrophilic Aromatic Substitution (Considerations for Deactivating Groups)

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry; however, the reactivity of both aromatic rings in this compound is significantly diminished by the presence of electron-withdrawing groups.

The 3-Nitropyridine Ring: The pyridine ring is inherently less reactive towards electrophiles than benzene due to the electron-withdrawing inductive effect of the nitrogen atom. wikipedia.org This effect is substantially amplified by the presence of the strongly deactivating nitro group (-NO₂). Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring to a very large extent, making electrophilic attack extremely difficult. wikipedia.orgrsc.org Therefore, direct electrophilic aromatic substitution on the 3-nitropyridine ring of the title compound is considered highly unlikely to occur under standard conditions.

The Benzene Ring: The benzene ring is substituted with two groups: the ethyl carboxylate group (-COOEt) at the 1-position and the 3-nitropyridin-4-yl group at the 3-position.

The ethyl carboxylate group is a deactivating group and a meta-director for electrophilic aromatic substitution. libretexts.org

The 3-nitropyridin-4-yl group is also strongly electron-withdrawing due to the electronegativity of the pyridine nitrogen and the nitro group. As a substituent on the benzene ring, it functions as a powerful deactivating group.

With two deactivating groups present, the benzene ring is strongly deactivated towards electrophilic attack. Any potential substitution would be slow and require harsh reaction conditions. The directing effects of the existing substituents would guide an incoming electrophile. The ethyl ester directs meta to its own position (to the 5-position). The 3-nitropyridin-4-yl group at position 3 would also direct an incoming electrophile to the positions meta to it, which are the 1- and 5-positions. Since the 1-position is already occupied, the consensus directing effect of both deactivating groups would be towards the 5-position. However, the severely reduced nucleophilicity of the ring makes such a reaction synthetically challenging.

Derivatization Strategies for the Benzene Ring

Given the challenges associated with electrophilic aromatic substitution, alternative strategies are necessary for the functionalization of the benzene ring.

Nucleophilic Aromatic Substitution (SₙAr): While the parent molecule is not primed for SₙAr as it lacks a suitable leaving group, this strategy could be employed on a precursor. For SₙAr to proceed, two conditions are generally required: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.org For instance, if a halogen were introduced at the 4- or 6-position of the benzene ring (ortho or para to the ester group, and ortho or para to the nitropyridyl group), the combined electron-withdrawing effects of these groups could activate the ring towards nucleophilic attack by species such as alkoxides, amines, or thiolates.

Metal-Catalyzed Cross-Coupling Reactions: A more modern and versatile approach involves the use of transition-metal-catalyzed cross-coupling reactions. This would typically require the synthesis of a precursor molecule where a hydrogen atom on the benzene ring is replaced by a halogen (e.g., Br, I) or a triflate group (-OTf). This functionalized precursor could then participate in a variety of powerful bond-forming reactions.

Suzuki-Miyaura Coupling: A halogenated derivative of this compound could be coupled with a wide range of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst. nih.govresearchgate.net This would allow for the formation of a new carbon-carbon bond, enabling the synthesis of complex biaryl structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. wikipedia.org A halogenated precursor could be reacted with various primary or secondary amines to introduce a diverse array of amino substituents onto the benzene ring. researchgate.net

These cross-coupling strategies offer a powerful and modular approach to the derivatization of the benzene ring, overcoming the inherent inertness of the system towards classical electrophilic substitution.

The following table outlines hypothetical derivatization strategies for the benzene ring, assuming an appropriately functionalized precursor (e.g., a bromo-derivative).

| Strategy | Precursor Required | Reagents | Potential Product Class |

| Suzuki-Miyaura Coupling | Bromo-derivative | Ar-B(OH)₂, Pd catalyst, base | Aryl-substituted derivative |

| Buchwald-Hartwig Amination | Bromo-derivative | R₂NH, Pd catalyst, base | Amino-substituted derivative |

Applications in Organic Synthesis and Material Science

Ethyl 3-(3-nitropyridin-4-yl)benzoate as a Building Block in Heterocyclic Synthesis

The presence of both an electron-deficient nitropyridine ring and a functionalized benzene (B151609) ring makes this compound a strategic precursor for synthesizing fused and linked heterocyclic systems. The nitro group, in particular, is a key functional handle; it strongly activates the pyridine (B92270) ring towards nucleophilic substitution and can be readily reduced to an amino group, which then opens up a plethora of cyclization possibilities.

The transformation of the nitropyridine core of this compound is a powerful strategy for creating pyridine-fused heterocycles, which are significant motifs in medicinal chemistry and material science. ias.ac.inresearchgate.netnih.gov

Pyridopyrazines: The synthesis of pyridopyrazines can be envisioned through a reaction sequence starting with the modification of the nitropyridine ring. For instance, a related compound, ethyl N-(3-nitropyridin-4-yl)glycinate, undergoes hydrogenation to reduce the nitro group to an amine, which then cyclizes to form a 1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one. thieme-connect.de This established pathway highlights a plausible route for this compound. After reduction of its nitro group to an amine, subsequent reactions to introduce a second nitrogen atom and induce cyclization would yield the pyridopyrazine core.

Pyrazolo[1,5-a]pyrimidines: These structures are typically synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.netnih.gov The utility of this compound in this context lies in its potential to be converted into a key pyrazole (B372694) intermediate. A hypothetical, yet chemically sound, pathway would involve the reduction of the nitro group, diazotization of the resulting amine, and subsequent intramolecular cyclization or reaction with a suitable partner to form a pyrazole ring fused or linked to the benzoate (B1203000) system. This pyrazole could then be further elaborated to construct the pyrazolo[1,5-a]pyrimidine (B1248293) skeleton. researchgate.netprepchem.com The synthesis often involves cyclocondensation reactions that can be catalyzed or performed under thermal conditions to achieve the desired fused heterocyclic system. nih.govresearchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Nitropyridine Precursors

| Precursor Type | Target Heterocycle | Key Transformation | Reference |

| Ethyl N-(3-nitropyridin-4-yl)glycinate | Pyridopyrazine | Nitro group reduction, intramolecular cyclization | thieme-connect.de |

| 5-Amino-1H-pyrazoles | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation with β-dicarbonyls | nih.govnih.gov |

| 3-Amino-4-carboethoxypyrazole | Pyrazolo[1,5-a]pyrimidine | Reaction with 3-dimethylamino-1-(3-thienyl)-2-propen-1-one | prepchem.com |

The dual functionality of this compound allows for the synthesis of diverse derivatives through modification of either ring system.

Substituted Benzoates: The most direct transformation is the reduction of the nitro group. This reaction converts the parent compound into Ethyl 3-(3-aminopyridin-4-yl)benzoate. This product is a valuable substituted benzoate in its own right, and the newly formed amino group provides a reactive site for further functionalization, such as acylation or alkylation, leading to a wide range of substituted benzoate derivatives. The reduction of aromatic nitro compounds to amines is a well-established and efficient process, often carried out using methods like catalytic hydrogenation or metals in acidic media. orgsyn.org

Benzimidazole Derivatives: Benzimidazoles are a crucial class of heterocycles in pharmaceutical chemistry. nih.gov Their synthesis often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. researchgate.netiajpr.com this compound can serve as a precursor to complex benzimidazoles. For example, related structures like 4-(methylamino)-3-nitrobenzoic acid are key starting materials in the synthesis of Dabigatran etexilate, a benzimidazole-based anticoagulant. google.comgoogle.com The process involves converting the benzoic acid to an amide, followed by reduction of the nitro group to create an ortho-diamine moiety, which then undergoes cyclization to form the benzimidazole ring. google.comgoogle.com A similar strategic approach could be applied to derivatives of this compound to access novel benzimidazole structures.

The structural framework of this compound is ideal for incorporation into larger, polycyclic nitrogen-containing heterocycles, which are of significant interest due to their diverse biological activities. nih.govnih.govopenmedicinalchemistryjournal.comresearchgate.net The reactivity of the nitropyridine unit allows it to be fused with other rings, while the benzoate portion can act as a linker or be part of another heterocyclic system.

For instance, the amino derivative obtained from the reduction of this compound can react with various electrophiles to construct new rings. Reaction with diketones, ketoesters, or other bifunctional molecules can lead to the formation of heterocycles like diazepines or other fused systems. The versatility of the pyridine nucleus, combined with the synthetic handles present in the molecule, makes it a powerful platform for generating molecular diversity in drug discovery and materials science. nih.gov

Rational Design of Derivatives for Targeted Chemical Properties

The systematic modification of the this compound scaffold allows for the fine-tuning of its physicochemical properties. By understanding the relationship between molecular structure and reactivity, derivatives can be rationally designed for specific applications.

The reactivity of this compound is governed by the electronic interplay between the two aromatic rings and their substituents.

Pyridine Ring: The pyridine nitrogen and the nitro group are both strongly electron-withdrawing. The nitro group at the 3-position, adjacent to the point of substitution at the 4-position, significantly lowers the electron density of the pyridine ring. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a suitable nucleophile can displace a leaving group at positions 2 or 6.

Benzoate Ring: The ethyl benzoate group is moderately electron-withdrawing. The entire 3-nitropyridin-4-yl substituent acts as a strong electron-withdrawing group on the benzoate ring. This deactivates the benzoate ring towards electrophilic aromatic substitution. Conversely, it activates the ester carbonyl group towards nucleophilic acyl substitution, such as hydrolysis or amidation.

Quantitative structure-reactivity relationships (QSRRs), often guided by principles like the Hammett equation, can be used to predict how changes in the molecular structure will affect reaction rates and equilibria. nih.govlibretexts.org For instance, the position and electronic nature of substituents dramatically influence the acidity of benzoic acids and the rates of hydrolysis of their esters. libretexts.org These principles are directly applicable to the nitropyridine-benzoate system, allowing chemists to predict reactivity based on substituent constants. chemrxiv.org

The electronic and steric properties of the this compound scaffold can be precisely modulated by introducing additional substituents on either the pyridine or the benzoate ring. This rational design approach is fundamental to creating derivatives with desired reactivity, solubility, or biological activity. nih.gov

Electronic Modulation:

Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups, if added to the benzoate ring, would increase its electron density, making it less deactivated towards electrophilic substitution. If added to the pyridine ring, they would partially counteract the withdrawing effect of the nitro group and the ring nitrogen, thus modulating its reactivity.

Electron-Withdrawing Groups (EWGs) like cyano (-CN) or additional nitro groups would further decrease the electron density of the system. An EWG on the benzoate ring would make the ester even more susceptible to hydrolysis. An additional EWG on the pyridine ring would further enhance its susceptibility to nucleophilic attack.

Steric Modulation: The introduction of bulky substituents, such as a tert-butyl group, can influence reaction outcomes by sterically hindering certain reaction sites. This can be used to achieve regioselectivity in reactions where multiple positions are electronically similar. For example, a bulky group at the 2-position of the pyridine ring could direct an incoming nucleophile to the 6-position.

This ability to tune the molecule's properties through substituent variation makes this compound a highly adaptable platform for developing new materials and functional organic molecules. nih.gov

Table 2: Predicted Effects of Substituents on the Reactivity of the Nitropyridine-Benzoate Scaffold

| Substituent Type | Position | Predicted Effect on Pyridine Ring Reactivity (SNAr) | Predicted Effect on Benzoate Ring Reactivity (Ester Hydrolysis) |

| Electron-Donating (e.g., -OCH₃) | Benzoate Ring | Minor decrease | Decrease |

| Electron-Donating (e.g., -NH₂) | Pyridine Ring | Significant decrease | Minor decrease |

| Electron-Withdrawing (e.g., -Cl) | Benzoate Ring | Minor increase | Increase |

| Electron-Withdrawing (e.g., -CN) | Pyridine Ring | Significant increase | Minor increase |

| Bulky Alkyl (e.g., -C(CH₃)₃) | Pyridine Ring (ortho to reaction site) | Steric hindrance, potential rate decrease | Negligible |

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(3-nitropyridin-4-yl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is synthesized via nucleophilic substitution or coupling reactions. For example, starting from 3-nitropyridin-4-yl derivatives, esterification with ethyl benzoate precursors under acid catalysis (e.g., H₂SO₄) at 80–100°C yields the target compound. Key intermediates like ethyl 2-(3-nitropyridin-4-yl)acetate (CAS 65645-52-5) can be adapted for analogous syntheses . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of pyridine to benzoate), and controlling temperature to minimize nitro-group decomposition.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) typically shows aromatic protons (δ 7.5–8.5 ppm for pyridine and benzene rings) and ethyl ester signals (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and nitro-group environments.

- Mass Spectrometry : ESI-MS (positive mode) often displays [M+H]⁺ peaks (e.g., m/z 287 for a related compound) .

- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

Advanced Research Questions

Q. How can regioselectivity challenges during nitration or functionalization of the pyridine ring be addressed?

- Methodological Answer : Regioselectivity in nitration is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict electrophilic attack at the 3-position of pyridine due to electron-withdrawing effects of existing substituents. Experimental validation involves comparing reaction outcomes under varying conditions (e.g., HNO₃/H₂SO₄ vs. AcONO₂ in AcOH). For this compound, crystallographic data (e.g., Acta Crystallographica reports) confirm nitro-group orientation .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., rotational isomerism). To reconcile

- Compare experimental NMR shifts with computed values (using Gaussian or ADF software) under implicit solvent models (e.g., PCM for CDCl₃).

- Validate crystallographic data (e.g., SHELX-refined structures) against NMR/IR results .

- Use variable-temperature NMR to detect conformational changes affecting spectral assignments.

Q. How can this compound be evaluated for biological activity, and what binding studies are relevant?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) against targets like Trypanothione Reductase (PDB: 6ER5) predicts binding modes. Focus on nitro-group interactions with catalytic cysteine residues .

- Enzyme Assays : Measure IC₅₀ values via spectrophotometric NADPH oxidation assays. For example, derivatives with similar nitroaromatic scaffolds show sub-µM inhibition in Leishmania models .

Q. What analytical methods are critical for detecting and quantifying impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to separate impurities like unreacted starting materials or de-esterified byproducts.

- Reference Standards : Compare retention times with certified impurities (e.g., EP/BP standards for benzoate derivatives) .

- Limits : Set thresholds at ≤0.1% for major impurities (ICH Q3A guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.